2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the following structural formula: . It belongs to the class of trifluoromethylpyridines (TFMPs), which have gained prominence in both agrochemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of this compound involves specific methods. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a crucial intermediate for several crop-protection products. Various synthetic routes have been reported for its production .
Molecular Structure Analysis
The molecular formula of this compound is C₆H₃BrF₃N , with a molecular weight of approximately 225.99 g/mol . The compound features a pyridine ring substituted with bromine, methoxy, and trifluoromethyl groups.
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine and its derivatives play a significant role in heterocyclic chemistry. One study described the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates using a trifluoromethyl-containing building block, demonstrating its utility in the preparation of trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018). Additionally, the compound's regiospecific allylic bromination and its applications in synthesizing various heterocycles have been explored, showcasing its versatility in organic synthesis (Martins, 2002).
Spectroscopic and Optical Studies
Spectroscopic and optical studies of this compound derivatives have been conducted. For instance, Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were used to characterize 5-Bromo-2-(trifluoromethyl)pyridine, and its non-linear optical properties were determined, contributing to our understanding of such compounds in materials science (Vural & Kara, 2017).
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been investigated. For example, 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from this compound, showed significant antimicrobial activity against various bacteria, highlighting its potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been used to study the geometric structure and vibrational frequencies of this compound derivatives. These studies aid in the theoretical understanding of the molecular properties of such compounds, contributing to computational chemistry and molecular modeling (Vural & Kara, 2017).
Mechanism of Action
The biological activities of TFMP derivatives, including 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine, are attributed to a combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. These properties contribute to their effectiveness in crop protection and pharmaceutical applications .
Properties
IUPAC Name |
2-bromo-3-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFLARGJJVIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255069 | |
Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227593-98-7 | |
Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227593-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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